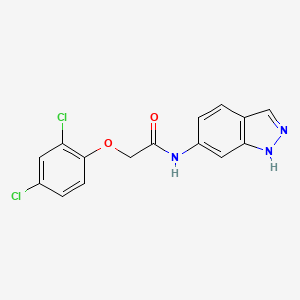
2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenoxy group and an indazole moiety, which are linked through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with indazole: The 2,4-dichlorophenoxyacetic acid is then coupled with 1H-indazole-6-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(1H-indazol-6-yl)acetamide: Lacks the dichlorophenoxy group but shares the indazole moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide is unique due to the combination of the dichlorophenoxy and indazole groups, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C15H11Cl2N3O2 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-2-4-14(12(17)5-10)22-8-15(21)19-11-3-1-9-7-18-20-13(9)6-11/h1-7H,8H2,(H,18,20)(H,19,21) |
InChI 键 |
UOPBHMBTZCEDHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B14096990.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14097004.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14097013.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14097024.png)
![3-(2-isopropylphenyl)-1-[(E)-({4-[5-(methylamino)-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl}methylidene)amino]thiourea](/img/structure/B14097040.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)

![N-[1-[(3aS,6S)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14097062.png)
![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097083.png)
![7-Chloro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097090.png)
![1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097092.png)
![[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
